![molecular formula C22H28N4O4 B13435522 1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13435522.png)
1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione
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Overview
Description
1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family This compound is characterized by its unique structure, which includes multiple amino and hydroxyl groups attached to an anthracene backbone The presence of deuterium atoms (denoted by d3) in the methyl groups adds to its distinctiveness
Preparation Methods
The synthesis of 1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione typically involves multiple steps. The process begins with the preparation of the anthracene backbone, followed by the introduction of hydroxyl groups at the 5 and 8 positions. The amino groups are then added through a series of substitution reactions, where the deuterium-labeled methyl groups are incorporated. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Major products formed from these reactions include quinones, hydroquinones, and substituted derivatives.
Scientific Research Applications
1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular processes. The presence of hydroxyl and amino groups allows it to form hydrogen bonds and other interactions with biomolecules, influencing their function and activity. The pathways involved may include oxidative stress, apoptosis, and inhibition of microbial growth.
Comparison with Similar Compounds
Compared to other anthraquinone derivatives, 1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione is unique due to the presence of deuterium-labeled methyl groups. Similar compounds include:
1,4-Diaminoanthraquinone: Lacks the deuterium labeling and has different substitution patterns.
5,8-Dihydroxy-1,4-naphthoquinone: A simpler structure with fewer amino groups.
Anthraquinone-2-sulfonic acid: Contains a sulfonic acid group instead of amino groups. The uniqueness of this compound lies in its specific substitution pattern and the incorporation of deuterium atoms, which can influence its chemical and biological properties.
Biological Activity
1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. This compound is notable for its potential biological activities, particularly in relation to cancer therapy and receptor modulation. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure
The chemical structure of this compound is characterized by:
- Anthraquinone core : This structure is known for its diverse biological activities.
- Substituted amino groups : The presence of bis(methyl-d3)amino groups enhances solubility and may influence receptor interactions.
Anticancer Properties
Research has indicated that compounds related to anthraquinones exhibit significant anticancer properties. For instance, studies show that anthraquinones can induce apoptosis in various cancer cell lines. The specific compound has shown promise in preliminary studies:
- Mechanism of Action : The compound may exert its effects by intercalating DNA and inhibiting topoisomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells.
- Case Study : A study involving P-388 lymphocytic leukemia cells reported that similar anthraquinone derivatives were inactive against this cell line, suggesting the need for further modifications to enhance efficacy against specific cancers .
Receptor Modulation
The compound's structure suggests potential interactions with various receptors:
- Mu Opioid Receptors (MOR) : Compounds designed with similar structures have been shown to act as agonists at MORs, which are critical in pain modulation. The dual-targeting nature of such compounds can lead to improved analgesic properties with reduced side effects .
- Dopamine D3 Receptors (D3R) : The potential for this compound to act on D3R could be explored for therapeutic applications in neuropsychiatric disorders. Previous studies have indicated that modifying linker lengths and substitutions can enhance receptor selectivity and affinity .
Structure-Activity Relationship (SAR)
Understanding the SAR of the compound is essential for optimizing its biological activity. Key findings include:
Structural Feature | Activity Implication |
---|---|
Anthraquinone core | Essential for anticancer activity |
Amino substituents | Influence solubility and receptor binding |
Linker length | Affects receptor selectivity |
Comparative Studies
Comparative studies with other anthraquinone derivatives reveal that modifications can significantly alter biological outcomes. For example, while some derivatives exhibit strong cytotoxicity against certain cancer cells, others show minimal activity .
Properties
Molecular Formula |
C22H28N4O4 |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1,4-bis[2-[bis(trideuteriomethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O4/c1-25(2)11-9-23-13-5-6-14(24-10-12-26(3)4)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3/i1D3,2D3,3D3,4D3 |
InChI Key |
DBAMBJQJKDHEQX-MGKWXGLJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCNC1=C2C(=C(C=C1)NCCN(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)C3=C(C=CC(=C3C2=O)O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCNC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origin of Product |
United States |
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